Cas no 18594-05-3 (4'-Cyclohexylacetophenone)

4'-Cyclohexylacetophenone is a substituted acetophenone derivative featuring a cyclohexyl group at the para position of the phenyl ring. This structural modification enhances its stability and influences its reactivity, making it a valuable intermediate in organic synthesis. The cyclohexyl moiety imparts steric and electronic effects, which can be leveraged in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its well-defined molecular structure allows for precise functionalization, enabling applications in cross-coupling reactions, ketone reductions, and other transformations. The compound is typically characterized by high purity and consistent performance, ensuring reproducibility in research and industrial processes. Its versatility and reliability make it a preferred choice for synthetic chemists.
4'-Cyclohexylacetophenone structure
4'-Cyclohexylacetophenone structure
Product Name:4'-Cyclohexylacetophenone
CAS No:18594-05-3
MF:C14H18O
MW:202.292124271393
MDL:MFCD00001453
CID:87975
PubChem ID:87715
Update Time:2025-05-20

4'-Cyclohexylacetophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-cyclohexylphenyl)ethan-1-one
    • 4'-Cyclohexylacetophenone
    • 4′-Cyclohexylacetophenone
    • 1-(4-Cyclohexylphenyl)ethanone
    • 1-acetyl-4-cyclohexylbenzene
    • 4‘-Cyclohexylacetophenone
    • para-cyclohexyl-acetophenone
    • p-cyclohexylacetophenone
    • Cyclohexylacetophenone
    • 4-CYCLOHEXYLACETOPHENONE
    • 4-CyclohexylacetophenonebyEMKA
    • Ethanone, 1-(4-cyclohexylphenyl)-
    • LABOTEST-BB LT00000122
    • 4'-Cyclohexylacetophenone 98%
    • 4''-CYCLOHEXYLACETOPHENONE 98+%
    • MSDQNIRGPBARGC-UHFFFAOYSA-N
    • 4-cyclohexylace-tophenone
    • 4'-cyclohexyl actephenone
    • 4'-cyclohexyl acetophenone
    • 4'-cyclohexyl-acetophenone
    • p-cyclohexylphenyl me
    • F0001-0670
    • DTXSID70171817
    • p-cyclohexylphenyl methyl ketone
    • 1-(4-cyclohexylphenyl)-ethanone
    • NS00026086
    • EN300-20139
    • 18594-05-3
    • CCG-301834
    • AKOS000119331
    • SY049494
    • MSDQNIRGPBARGC-UHFFFAOYSA-
    • C14H18O
    • InChI=1/C14H18O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3
    • 5-(DIMETHYLAMINO)-PENTANOICACIDHYDROCHLORIDE
    • 1-(4-Cyclohexylphenyl)ethanone #
    • UPCMLD0ENAT5883753:001
    • Z104477036
    • J-011925
    • STR04122
    • 1-(4-cyclohexyl-phenyl)-ethanone
    • D87930
    • MFCD00001453
    • EINECS 242-432-4
    • SCHEMBL967133
    • 4'-Cyclohexylacetophenone, 99%
    • BB 0221152
    • FT-0618317
    • 4 inverted exclamation mark -Cyclohexylacetophenone
    • DB-028850
    • ALBB-020867
    • STL138370
    • MDL: MFCD00001453
    • Inchi: 1S/C14H18O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3
    • InChI Key: MSDQNIRGPBARGC-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC(=CC=1)C1CCCCC1
    • BRN: 1962365

Computed Properties

  • Exact Mass: 202.13600
  • Monoisotopic Mass: 202.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 17.1
  • Surface Charge: 0
  • Tautomer Count: 7

Experimental Properties

  • Color/Form: White to yellow crystalline powder
  • Density: 0.9655 (rough estimate)
  • Melting Point: 68-70 °C (lit.)
  • Boiling Point: 179-181 °C/14 mmHg(lit.)
  • Flash Point: 179-181°C/14mm
  • Refractive Index: 1.5397 (estimate)
  • PSA: 17.07000
  • LogP: 3.93690
  • Solubility: dissolve in water

4'-Cyclohexylacetophenone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

4'-Cyclohexylacetophenone Customs Data

  • HS CODE:29143900

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4'-Cyclohexylacetophenone Related Literature

Additional information on 4'-Cyclohexylacetophenone

4'-Cyclohexylacetophenone: A Comprehensive Overview

4'-Cyclohexylacetophenone (CAS No. 18594-05-3) is a versatile organic compound that has garnered significant attention in various fields, including pharmaceuticals, materials science, and fragrance industries. This compound, characterized by its unique structure, combines the aromaticity of acetophenone with the cyclohexyl group, making it a valuable molecule for both academic research and industrial applications.

The chemical structure of 4'-Cyclohexylacetophenone consists of a phenyl ring substituted with an acetyl group at the para position and a cyclohexyl group at the meta position. This arrangement imparts the molecule with interesting electronic and steric properties, which are exploited in various chemical reactions and applications. Recent studies have highlighted its potential as a building block for synthesizing complex organic molecules, particularly in drug discovery.

One of the most notable applications of 4'-Cyclohexylacetophenone is in the field of medicinal chemistry. Researchers have utilized this compound as a precursor for developing bioactive molecules with potential therapeutic effects. For instance, its derivatives have been explored for their anti-inflammatory and antioxidant properties, which could pave the way for novel drug candidates. The ability of 4'-Cyclohexylacetophenone to undergo various functional group transformations makes it an ideal starting material for such studies.

In addition to its medicinal applications, 4'-Cyclohexylacetophenone has found utility in materials science. Its aromaticity and steric bulk make it suitable for use in polymer synthesis and as a stabilizer in certain materials. Recent advancements in polymer chemistry have demonstrated how this compound can enhance the mechanical properties of polymers when incorporated as a monomer or additive.

The synthesis of 4'-Cyclohexylacetophenone involves a series of well-established organic reactions. Typically, it is prepared through Friedel-Crafts acylation or by coupling reactions involving aryl halides and cyclohexyl groups. These methods have been optimized over the years to ensure high yields and purity, making it accessible for large-scale production.

From an environmental perspective, 4'-Cyclohexylacetophenone has been studied for its biodegradability and ecological impact. Research indicates that it is not particularly harmful to aquatic life when used responsibly, which aligns with current trends toward sustainable chemistry practices.

Moreover, 4'-Cyclohexylacetophenone has gained recognition in the fragrance industry due to its pleasant odor profile. Its ability to act as a fixative in perfumes has made it a valuable ingredient in personal care products. This dual functionality underscores its importance across multiple sectors.

Looking ahead, ongoing research into 4'-Cyclohexylacetophenone focuses on expanding its application scope while ensuring eco-friendly production methods. Collaborative efforts between academia and industry are expected to unlock new potentials for this compound in areas such as green chemistry and advanced materials.

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